

Technical Guide: Chemical Properties and Applications of Phthalimide-PEG3-C2-OTs

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Compound of Interest		
Compound Name:	Phthalimide-PEG3-C2-OTs	
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Introduction

Phthalimide-PEG3-C2-OTs is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **Phthalimide-PEG3-C2-OTs**, a key building block in the construction of potent and selective protein degraders.

This molecule incorporates three key functional components: a phthalimide group, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a flexible polyethylene glycol (PEG) linker, which enhances solubility and provides spatial separation; and a terminal tosylate (OTs) group, a reactive leaving group that facilitates conjugation to a target protein ligand.

Chemical Properties

Phthalimide-PEG3-C2-OTs is a synthetic compound not known to occur naturally. Its properties are tailored for its application in bioconjugation and PROTAC synthesis.

Physicochemical Data

While specific experimentally determined quantitative data such as pKa and logP for **Phthalimide-PEG3-C2-OTs** are not readily available in the public domain, the following table



summarizes its key chemical identifiers and calculated properties.

Property	Value	Source(s)
IUPAC Name	2-(2-(2-(2-(1,3-dioxoisoindolin- 2- yl)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate	[1],[2]
CAS Number	382162-12-1	[1],[2]
Molecular Formula	C23H27NO8S	[1],[3]
Molecular Weight	477.53 g/mol	[1],[3]
Appearance	To be determined (typically a solid)	[1]
Purity	>98% (as offered by commercial suppliers)	[1]
Solubility	Soluble in organic solvents such as DMSO, DMF, and dichloromethane. The PEG chain imparts some aqueous solubility.	
Storage Conditions	Store in a dry, dark environment at 0-4°C for short- term storage, and -20°C for long-term storage.	[1]

Structural Components and Reactivity

 Phthalimide Group: The phthalimide moiety is a crucial component for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4] The interaction is primarily mediated by the glutarimide ring of thalidomide and its analogs, to which the phthalimide is structurally related.[1] This recruitment is the first step in the ubiquitination and subsequent degradation of the target protein.[4]



- PEG3 Linker: The tri-ethylene glycol (PEG3) spacer is a flexible, hydrophilic chain that connects the phthalimide group to the reactive tosylate end. PEG linkers in PROTACs are known to enhance solubility, improve cell permeability, and provide the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5],[6]
- C2-OTs (Tosylate) Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions. This makes the terminal end of the molecule highly reactive towards nucleophiles such as primary and secondary amines, thiols, and hydroxyl groups present on the target protein ligand.[7],[8] The reaction with an amine, for instance, results in the formation of a stable secondary amine linkage.[9]

Experimental Protocols

The following protocols are representative methodologies for the use of **Phthalimide-PEG3-C2-OTs** in the synthesis of a PROTAC.

General Protocol for PROTAC Synthesis via Nucleophilic Substitution

This protocol describes the conjugation of **Phthalimide-PEG3-C2-OTs** to a target protein ligand containing a primary or secondary amine.

Materials:

- Phthalimide-PEG3-C2-OTs
- Target protein ligand with a primary or secondary amine functionality
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for organic synthesis
- Reaction monitoring tools (e.g., LC-MS, TLC)



• Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

- Under an inert atmosphere, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF.
- Add the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
- In a separate flask, dissolve Phthalimide-PEG3-C2-OTs (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.
- Add the solution of Phthalimide-PEG3-C2-OTs dropwise to the stirred solution of the target protein ligand and base.
- Heat the reaction mixture to a temperature between room temperature and 60°C, depending on the reactivity of the amine.
- Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 4-24 hours).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Deprotection of the Phthalimide Group (Optional)

In some synthetic strategies, the phthalimide group may be used as a protected form of a primary amine. The following is a general protocol for its deprotection.

Materials:



- · Phthalimide-containing compound
- Hydrazine hydrate or methylamine
- Ethanol or Methanol
- Standard glassware for organic synthesis

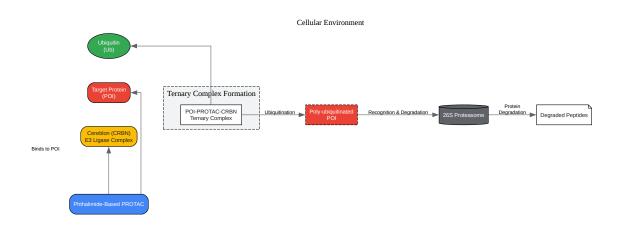
Procedure:

- Dissolve the phthalimide-containing compound in ethanol or methanol.
- Add hydrazine hydrate (10-20 equivalents) to the solution.
- Reflux the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS for the disappearance
 of the starting material.
- Cool the reaction to room temperature, which may result in the precipitation of phthalhydrazide.
- Filter the precipitate and wash with cold ethanol.
- Concentrate the filtrate under reduced pressure.
- The crude amine can be further purified by extraction or chromatography.

Visualizations PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway hijacked by a phthalimide-based PROTAC to induce targeted protein degradation.





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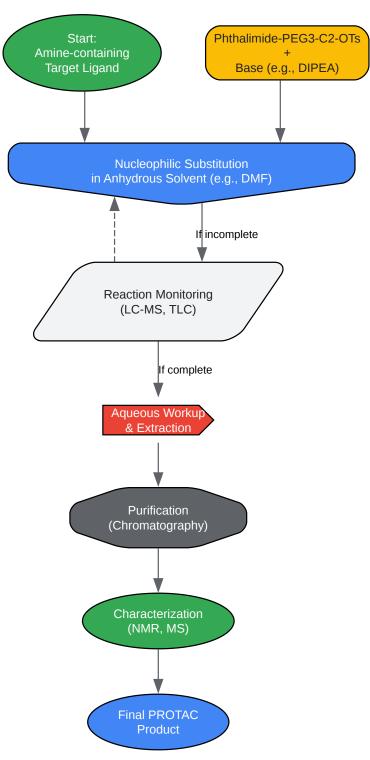
Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines a typical experimental workflow for the synthesis and purification of a PROTAC using **Phthalimide-PEG3-C2-OTs**.



PROTAC Synthesis Workflow



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Caption: General workflow for PROTAC synthesis.



Conclusion

Phthalimide-PEG3-C2-OTs is a versatile and valuable chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a Cereblon E3 ligase binder, a flexible PEG linker, and a reactive tosylate group, enables the straightforward synthesis of bifunctional molecules for targeted protein degradation. Understanding the chemical properties and reactivity of this linker is essential for the rational design and development of novel therapeutics in the rapidly advancing field of targeted protein degradation. This guide provides a foundational understanding for researchers and drug development professionals seeking to utilize Phthalimide-PEG3-C2-OTs in their research endeavors.

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